3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol
Description
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol is a tertiary alcohol with a cyclobutane ring substituted by an aminomethyl group at the 1-position and a methyl group at the 2-position of the pentan-3-ol backbone.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-4-11(13,9(2)3)10(8-12)6-5-7-10/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
RPAIYZVSMRZIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C1(CCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 2-methylpentan-3-one under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol backbone contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
3-Methylpentan-3-ol
- Structure: A simpler tertiary alcohol lacking the cyclobutyl-aminomethyl substituent.
- Synthesis : Produced via electrochemical oxidation of 3-methylpentane (38% yield) or nucleophilic substitution of 3-chloro-3-methylpentane with hydroxide .
- Key Differences: The absence of the cyclobutyl-aminomethyl group reduces steric complexity, enabling higher synthetic yields (e.g., 38% vs. likely lower yields for the target compound due to added steps). Lower molecular weight (116.2 g/mol vs. ~211.3 g/mol for the target compound), resulting in higher volatility.
(±)-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
- Structure : Shares a cyclobutyl moiety but includes a 4-chlorophenyl substituent and tertiary amine groups.
- Key Differences: The target compound’s aminomethyl group and hydroxyl substituent enhance polarity compared to the chlorophenyl and dimethylamine groups, likely improving aqueous solubility. Pharmacological effects may diverge due to the hydroxyl group’s hydrogen-bonding capacity, which is absent in the seized analogue.
Reactivity
- The aminomethyl group may participate in intramolecular hydrogen bonding with the hydroxyl group, stabilizing the molecule but reducing nucleophilicity at the hydroxyl oxygen.
Physicochemical Properties
Pharmacological and Industrial Relevance
- 3-Methylpentan-3-ol : Primarily a solvent or intermediate in organic synthesis due to its simplicity and volatility .
- Seized Cyclobutyl Analogues: Structural similarities to psychoactive substances (e.g., substituted cathinones) highlight the importance of monitoring such compounds for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
